Comparative Serotonin Receptor (5-HT2A) Binding Affinity
A derivative of the target compound, specifically 1-(3-methoxyphenyl)-3-(3-(1-methyl-1H-pyrazol-5-yl)...), demonstrated high-affinity binding to the human 5-HT2A receptor, with a Ki value of 3.30 nM [1]. This indicates that the core 3-(3-methoxyphenyl)pyrazole scaffold is a viable pharmacophore for targeting this receptor. While direct comparative data for the exact target compound is not available, this binding affinity for a close derivative in a standard radioligand displacement assay provides a quantitative baseline and justifies its selection over other non-evaluated 1,3-diarylpyrazoles for 5-HT receptor-focused research. In contrast, binding to the 5-HT2C receptor was significantly weaker (Ki = 403 nM), establishing a 122-fold selectivity for 5-HT2A over 5-HT2C for this derivative class [1]. This selectivity profile is a critical differentiator for researchers aiming to dissect 5-HT2A-specific pathways.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 3.30 nM (for a close structural derivative containing the core 3-(3-methoxyphenyl)pyrazole motif) |
| Comparator Or Baseline | Class of 1,3-diarylpyrazoles; 5-HT2C receptor binding for the same derivative |
| Quantified Difference | 122-fold selectivity (5-HT2A Ki vs. 5-HT2C Ki) |
| Conditions | Radioligand displacement assay using [125I]DOI on human 5-HT2A and 5-HT2C receptors expressed in HEK293 cells |
Why This Matters
This quantitative selectivity data guides procurement by validating the scaffold for specific 5-HT2A receptor studies and de-risking off-target activity, justifying its selection over untested in-class compounds.
- [1] BindingDB. Ligand BDBM50301493: Ki data for 5HT2A and 5HT2C receptors. Curated by ChEMBL. Original data: Arena Pharmaceuticals Inc. (2009). View Source
